molecular formula C36H46N2O12 B015521 Neoantimycin CAS No. 22862-63-1

Neoantimycin

Cat. No.: B015521
CAS No.: 22862-63-1
M. Wt: 698.8 g/mol
InChI Key: JIJATTFJYJZEBT-VFVHXOKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoantimycin is a 15-membered tetraester ring depsipeptide originally isolated from Streptomyces orinoci (MST-AS4461) and related species . Structurally, it comprises five components: γ-butyrolactone, α-hydroxy-isovaleric acid, L-threonine, α-hydroxy-β-methyl-valeric acid, and 3-formylaminosalicylic acid (3-FAS) . Unlike classical antimycins, this compound derivatives lack a macrolactone core, a feature first observed in isothis compound, a minor metabolite .

Biosynthetically, this compound is produced via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. Key substrates include valeric acid, phenylpyruvic acid, and isoleucic acid, with a thioesterase (TE) domain catalyzing tetra-lactone ring formation . This pathway allows structural diversification, yielding analogs like neoantimycins A–H, which vary in alkyl chain lengths and substituents .

This compound exhibits potent biological activities, notably targeting oncogenic proteins GRP78/BiP and K-Ras. It inhibits K-Ras plasma membrane (PM) localization at nanomolar concentrations (IC₅₀: 3–10 nM), making it a promising anticancer agent . Its mechanism involves the N-formyl amino-salicylamide moiety, a conserved feature in active analogs .

Chemical Reactions Analysis

Types of Reactions: Neoantimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, amide, and ester moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups in this compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the ester and amide groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the cytotoxic effects of neoantimycins on various drug-resistant cancer cell lines:

Compound Cancer Type Efficacy Mechanism
Neoantimycin HColon CancerHigh cytotoxicityInhibits GRP-78 and induces apoptosis
This compound KGastric CancerEffective against drug-resistant cellsTargets Bcl-2/Bcl-xL and GTPase K-Ras

Research indicates that certain neoantimycins, particularly H and K, demonstrate significant cytotoxicity against drug-resistant colon and gastric cancer cells while exhibiting low toxicity to non-cancerous cells .

Antibacterial Properties

Beyond its anticancer applications, this compound has shown promise as an antibacterial agent:

  • Activity Against Resistant Strains : Studies have demonstrated that neoantimycins can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound's ability to disrupt bacterial protein synthesis positions it as a potential candidate in the fight against antibiotic resistance .
  • Combination Therapy Potential : When used in combination with other antibiotics, neoantimycins have exhibited synergistic effects that enhance antibacterial activity. This approach could reduce the likelihood of developing drug resistance among pathogenic bacteria .

Case Studies and Research Findings

Several case studies have documented the efficacy of neoantimycins:

  • A study published in Frontiers in Chemistry isolated four new neoantimycins from Streptomyces conglobatus, revealing their potential as effective agents against drug-resistant cancers. The findings indicated that specific structural features significantly contribute to their antiproliferative effects .
  • Another investigation into the structure-activity relationship (SAR) of neoantimycins demonstrated that modifications at specific sites can enhance their cytotoxicity against resistant cancer cell lines while minimizing toxicity to healthy cells .

Comparison with Similar Compounds

Structural Analogs of Neoantimycin

This compound Variants (H, I, D, E, A, F)

This compound derivatives differ in alkyl chain length, hydroxylation patterns, and ester linkages. Key variants include:

Compound Molecular Formula Molecular Weight ([M+H]⁺) UV λmax (logε) Key Structural Features
This compound H C₃₆H₄₅N₂O₁₂ 697.2987 223 (4.25), 321 (3.45) Hexyl side chain at C-7
This compound I C₃₅H₄₃N₂O₁₂ 683.2829 223 (4.42), 321 (3.62) Shorter alkyl chain vs. H
This compound A C₃₆H₄₇N₂O₁₂ 699.3140 223 (4.27), 321 (3.49) Pendant benzoylamino group
Unantimycin A C₃₄H₄₃N₂O₁₁ 657.3023 227 (4.10), 332 (3.25) 3-HBA replaces 3-FAS

Activity Differences :

  • Neoantimycins H and A show superior K-Ras inhibition (IC₅₀ < 10 nM) due to optimal alkyl chain length .
  • Unantimycins B–E (3-HBA analogs) retain anticancer activity (IC₅₀ ~1–10 µM) but exhibit reduced cytotoxicity toward normal cells .

Isothis compound

Isothis compound, a minor metabolite, lacks the macrolactone core but shares this compound’s stereochemistry (1S,2R,5S,6S,14R,15R,17S). Its antifungal activity is weaker, highlighting the importance of the tetraester ring for bioactivity .

Antimycins vs. Neoantimycins

Feature This compound Antimycin A
Ring Size 15-membered tetra-lactone 9-membered di-lactone
Key Moiety N-formyl amino-salicylamide 3-FAS
Biosynthetic Substrates Valeric acid, phenylpyruvic acid Pyruvate, alkylmalonyl-CoA
Primary Target GRP78/BiP, K-Ras Mitochondrial electron transport
Bioactivity Anticancer (IC₅₀: nM range) Antifungal, apoptosis induction

Mechanistic Insight :

  • This compound’s 15-membered ring enhances GRP78 binding affinity, while antimycin’s 9-membered ring disrupts mitochondrial complex III .

JBIR-06 and Respirantin

  • JBIR-06 : A tri-lactone with anti-GRP78 activity (IC₅₀: ~100 nM). Uses isoleucic acid as a substrate, differing from this compound’s valeric acid incorporation .
  • Respirantin: Shares the N-formyl amino-salicylamide group but lacks this compound’s alkyl side chains, reducing K-Ras potency (IC₅₀: ~50 nM) .

Ring Size and Bioactivity Correlation

Antimycin-type depsipeptides exhibit target specificity based on ring size:

Ring Size Example Compound Target Protein/Pathway Bioactivity (IC₅₀)
9-membered Antimycin A Mitochondrial complex III Antifungal (µM range)
12-membered JBIR-06 GRP78 Anticancer (100 nM)
15-membered This compound GRP78, K-Ras Anticancer (1–10 nM)
18-membered Unantimycin D Undetermined Moderate cytotoxicity

Key Finding : Larger rings (e.g., this compound’s 15-membered) optimize interactions with oncogenic targets, enhancing potency .

Toxicity and Selectivity

  • 3-FAS vs. 3-HBA : Substituting 3-FAS with 3-hydroxybenzoate (3-HBA) in unantimycins reduces respiratory chain toxicity while retaining anticancer activity .
  • SAR Studies: Alkyl chain length correlates with both potency and toxicity. This compound H (C₇ alkyl) shows higher selectivity for cancer cells vs. normal cells than shorter-chain analogs .

Biological Activity

Neoantimycin is a member of the antimycin family, characterized by its unique 15-membered ring structure and significant biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is a depsipeptide featuring a complex structural framework that includes a 15-membered tetralactone ring. Its composition consists of various functional groups such as methyl, hydroxy, and benzyl moieties, along with an amide linkage to a conserved 3-formamidosalicylic acid moiety. The biosynthetic pathway for this compound involves nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) hybrid systems, which have been characterized through recent genomic studies in Streptomyces species .

This compound exhibits its biological effects primarily through the following mechanisms:

  • Apoptosis Induction : this compound F has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells by disrupting mitochondrial function. This includes:
    • Increased production of reactive oxygen species (ROS).
    • Activation of pro-apoptotic proteins like Bax and inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1.
    • Release of cytochrome c from mitochondria leading to caspase activation (caspase-9 and -3) and DNA damage .
  • Cell Cycle Arrest : Studies indicate that this compound F causes cell cycle arrest at various phases (S and G0/G1) in different NSCLC cell lines (PC9 and H1299), implicating key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) in its action .
  • Inhibition of Oncogenic Proteins : Neoantimycins have been identified as effective inhibitors of oncogenic K-Ras localization, with low IC50 values indicating potent activity against cancer cells resistant to conventional therapies .

Efficacy Against Cancer Cell Lines

Research has demonstrated the cytotoxic effects of this compound across multiple cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism
PC90.04 - 0.61Apoptosis via ROS induction and mitochondrial disruption
H12990.04 - 0.61Cell cycle arrest and apoptosis induction
SW6200.04 - 0.61Inhibition of K-Ras plasma membrane localization
MCF-7MildCytotoxicity observed but less potent than NSCLC

Case Studies

  • NSCLC Treatment : A study focused on this compound F's effects on NSCLC cells showed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for lung cancer treatment .
  • Combination Therapies : Neoantimycins have also been explored in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types. Preliminary results indicate synergistic effects when used alongside standard treatments, warranting further investigation into combination protocols .

Q & A

Basic Research Questions

Q. What are the structural characteristics of Neoantimycin, and how do they influence its bioactivity?

this compound features a 15-membered tetraester macrolide ring, distinct from smaller-ring antimycins. Its stereochemistry (1S,2R,5S,6S,14R,15R,17S) is critical for binding oncogenic targets like GRP78/BiP and K-Ras. Structural confirmation relies on NMR, HRESIMS, and stereochemical analyses (e.g., Mosher’s method and ECD spectroscopy) . Researchers should prioritize chiral-pool building blocks for synthetic studies to replicate bioactive configurations .

Q. What experimental models are commonly used to assess this compound’s cytotoxicity?

Standard in vitro models include K-Ras mutant colorectal cancer cell lines (e.g., HCT-116), with IC50 values ranging from 40 nM to 3.5 µM. Methodologies involve MTT assays or CellTiter-Glo for viability measurements, requiring strict adherence to NIH preclinical guidelines (e.g., dose-response curves, triplicate replicates) .

Q. How is this compound biosynthesized in Streptomyces species?

Biosynthesis involves hybrid NRPS-PKS enzymes, with evolutionary parallels to related compounds like JBIR-05. Precursor-directed biosynthesis in Streptomyces conglobatus RJ2 enables derivatization; feeding modified precursors can yield analogs with enhanced selectivity . Researchers should analyze gene clusters (e.g., via CRISPR-Cas9 editing) to explore pathway plasticity .

Advanced Research Questions

Q. What strategies address contradictions in cytotoxicity data across this compound studies?

Discrepancies often arise from variations in cell line genetic backgrounds, assay conditions (e.g., serum concentration), or compound purity. Mitigation strategies:

  • Validate cell line authenticity (STR profiling).
  • Standardize IC50 calculations using nonlinear regression models (e.g., GraphPad Prism).
  • Cross-validate findings with orthogonal assays (e.g., apoptosis markers) .

Q. How can total synthesis resolve stereochemical ambiguities in this compound analogs?

Total synthesis of isothis compound (a this compound analog) confirmed stereochemistry via comparison of synthetic and natural samples using [1]H/[13]C NMR and optical rotation data. Key steps:

  • Use of L-threonine and D-allo-threonine as chiral building blocks.
  • Macrolactonization under Yamaguchi conditions to form the 15-membered ring .

Q. What methodologies optimize this compound derivatives for selective cytotoxicity?

Precursor-directed biosynthesis combined with SAR studies can enhance selectivity. For example:

  • Introduce halogen atoms at C-9 or C-10 to improve binding to K-Ras.
  • Modify the depsipeptide side chain to reduce off-target effects.
  • Validate selectivity using isogenic cell lines (wild-type vs. K-Ras mutant) .

Q. How do evolutionary analyses inform engineering of this compound biosynthetic pathways?

Phylogenetic studies of NRPS-PKS hybrid enzymes reveal natural recombination hotspots. For example:

  • Module swapping between JBIR-06 and this compound synthases alters ring size.
  • Heterologous expression in S. lividans enables scalable production of engineered analogs .

Q. What statistical frameworks are critical for interpreting preclinical this compound data?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. For data analysis:

  • Use ANOVA for multi-group comparisons (e.g., derivative cytotoxicity).
  • Apply Benjamini-Hochberg correction for high-throughput screening data.
  • Report effect sizes and confidence intervals to contextualize significance .

Properties

CAS No.

22862-63-1

Molecular Formula

C36H46N2O12

Molecular Weight

698.8 g/mol

IUPAC Name

N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1

InChI Key

JIJATTFJYJZEBT-VFVHXOKRSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Isomeric SMILES

CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Appearance

White solid

Synonyms

neoantimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neoantimycin
Reactant of Route 2
Reactant of Route 2
Neoantimycin
Reactant of Route 3
Reactant of Route 3
Neoantimycin
Reactant of Route 4
Reactant of Route 4
Neoantimycin
Reactant of Route 5
Reactant of Route 5
Neoantimycin
Reactant of Route 6
Reactant of Route 6
Neoantimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.